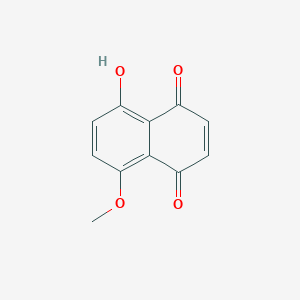

5-Hydroxy-8-methoxynaphthalene-1,4-dione

Beschreibung

Eigenschaften

IUPAC Name |

5-hydroxy-8-methoxynaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-15-9-5-4-7(13)10-6(12)2-3-8(14)11(9)10/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDYYFBBSBVPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)C=CC(=O)C2=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00319068 | |

| Record name | 5-hydroxy-8-methoxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21418-04-2 | |

| Record name | 1, 5-hydroxy-8-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydroxy-8-methoxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation, and Biosynthetic Investigations

Isolation and Characterization from Fungal Organisms

Fungi, particularly endophytic fungi that reside within the tissues of living plants, are prolific producers of a wide array of secondary metabolites, including a significant number of naphthoquinones. nih.govmdpi.com These microorganisms represent a vast and largely untapped resource for the discovery of novel natural products.

Endophytic fungi have gained considerable attention in the field of natural product discovery. The unique symbiotic relationship they share with their host plants is thought to stimulate the production of a diverse range of bioactive compounds. Research has shown that these fungi are a rich source of naphthoquinone derivatives, some of which exhibit potent biological activities. nih.govresearchgate.net The isolation of these compounds typically involves the cultivation of the endophytic fungus on a suitable growth medium, followed by extraction of the fungal biomass and culture broth with organic solvents. Chromatographic techniques are then employed to separate and purify the individual compounds for structural elucidation. For instance, twelve 1,4-naphthoquinone (B94277) derivatives were successfully isolated from the endophytic fungus Talaromyces sp. SK-S009, which was found in the fruit of the mangrove plant Kandelia obovata. mdpi.com

Several fungal genera are well-documented for their ability to produce naphthoquinone compounds. Among these, species of Fusarium, Aspergillus, Penicillium, and Talaromyces are particularly noteworthy. researchgate.netnih.gov For example, various naphthoquinones have been isolated from Fusarium solani, an endophytic fungus found in Cola nitida. researchgate.net Similarly, the endophytic fungus Biatriospora sp. has been shown to produce a highly diverse spectrum of naphthoquinone derivatives. nih.gov The study of these fungal genera provides valuable insights into the biosynthetic machinery responsible for producing the core naphthoquinone scaffold and the subsequent enzymatic modifications, such as hydroxylation and methoxylation, that lead to the vast structural diversity observed in this class of compounds.

Table 1: Examples of Naphthoquinones from Fungal Genera

| Fungal Genus | Example Naphthoquinone(s) | Source Organism |

|---|---|---|

| Talaromyces | Various 1,4-naphthoquinone derivatives | Endophytic fungus from Kandelia obovata mdpi.com |

| Fusarium | Javanicin, Solaniol, 3-O-methyl fusarubin | Endophytic fungus from Cola nitida researchgate.net |

| Biatriospora | Ascomycone A, Ascomycone B, 6-deoxyfusarubine | Endophytic fungus CCF 4378 nih.gov |

| Delitzchia | Delitzchianones A and B | Endophytic fungus Delitzchia winteri nih.gov |

Occurrence and Derivation in Plant Species

Plants are another major source of naphthoquinones, where these compounds play crucial roles in defense and interaction with the environment. The structural similarity of 5-Hydroxy-8-methoxynaphthalene-1,4-dione to well-known plant-derived naphthoquinones suggests a potential botanical origin.

Juglone (B1673114), or 5-Hydroxy-1,4-naphthoquinone, is a well-known allelopathic compound found in plants of the Juglandaceae family, most notably the black walnut (Juglans nigra). wikipedia.orgacs.org This compound is known for its ability to inhibit the growth of surrounding plants. acs.org Given that 5-Hydroxy-8-methoxynaphthalene-1,4-dione is a methoxylated derivative of juglone, it is plausible that it co-occurs with juglone in these plants or is a metabolic product of juglone. The biosynthesis of juglone has been shown to involve intermediates from the phylloquinone (vitamin K1) pathway. nih.govresearchgate.net

Table 2: Plant Sources of Juglone

| Plant Family | Genus | Common Name |

|---|---|---|

| Juglandaceae | Juglans | Walnut wikipedia.orgacs.org |

| Juglandaceae | Carya | Hickory researchgate.net |

| Juglandaceae | Pterocarya | Wingnut ijcce.ac.ir |

The biosynthesis of naphthoquinones in plants can occur through several distinct pathways, a testament to the convergent evolution of these metabolites. oup.comnih.gov These pathways utilize different precursor molecules, including those from the shikimate, mevalonate, and acetate-polymalonate pathways. nih.govresearchgate.net The introduction of hydroxyl and methoxy (B1213986) groups onto the naphthoquinone scaffold is a key step in generating the structural diversity of these compounds. These modifications are typically catalyzed by specific enzymes such as hydroxylases and methyltransferases. Recent studies on the biosynthesis of other methoxylated natural products, such as the Cinchona alkaloids, have revealed that methoxylation can occur at early stages of the biosynthetic pathway, with the methoxy group being introduced onto a precursor molecule before the core scaffold is fully assembled. biorxiv.orgmpg.de This suggests that the biosynthesis of 5-Hydroxy-8-methoxynaphthalene-1,4-dione could proceed through a similar mechanism, where a methoxylated precursor is incorporated into the naphthoquinone ring system.

Ecological and Evolutionary Roles of Naphthoquinones: An Academic Perspective

From an academic viewpoint, naphthoquinones are a fascinating subject of study due to their significant roles in ecological interactions and their intriguing evolutionary history. These compounds are not merely metabolic byproducts but are key players in the chemical arsenal (B13267) of the organisms that produce them.

Naphthoquinones often function as defense compounds, protecting plants and microorganisms from herbivores, insects, and pathogens. researchgate.net Their biological activity is often linked to their ability to undergo redox cycling, which can lead to the production of reactive oxygen species that are toxic to other organisms. annualreviews.orgresearchgate.net In addition to their defensive roles, some naphthoquinones, like juglone, are involved in allelopathy, a phenomenon where one plant releases chemicals to inhibit the growth of its neighbors, thereby reducing competition for resources. wikipedia.orgacs.org

The widespread but sporadic distribution of naphthoquinones across different plant and fungal lineages is a classic example of convergent evolution. oup.comnih.gov This suggests that the ability to produce these compounds has evolved independently multiple times, likely as an adaptive response to similar environmental pressures. The study of the different biosynthetic pathways leading to naphthoquinones provides valuable insights into the evolution of metabolic diversity in nature. oup.com Furthermore, the chemical diversity within the naphthoquinone family itself is a result of ongoing evolutionary processes, with different organisms producing unique sets of derivatives tailored to their specific ecological niches. researchgate.net

Synthetic Methodologies and Chemoenzymatic Derivatization Strategies

Total Synthesis Approaches for 5-Hydroxy-8-methoxynaphthalene-1,4-dione and Related Scaffolds

The construction of the naphthoquinone core is a fundamental aspect of accessing compounds like 5-hydroxy-8-methoxynaphthalene-1,4-dione. Key strategies include building the second ring onto a pre-existing benzene (B151609) derivative or forming the quinone ring from a naphthalene (B1677914) precursor.

Synthetic Routes via Nucleophilic Addition Reactions

Nucleophilic addition and acylation reactions, particularly the Friedel-Crafts reaction, are powerful methods for constructing the bicyclic naphthoquinone system. These methods typically involve the reaction of a benzene derivative with a four-carbon component, which cyclizes to form the second ring.

A prominent example is the synthesis of the related scaffold naphthazarin (5,8-dihydroxy-1,4-naphthoquinone). This can be achieved through a Friedel-Crafts acylation in a molten salt medium. chemicalbook.com Hydroquinone (B1673460) reacts with maleic anhydride (B1165640) in the presence of aluminum chloride (AlCl₃) and sodium chloride (NaCl) at high temperatures. chemicalbook.com The reaction proceeds via the formation of an acylium ion from maleic anhydride, which then performs an electrophilic attack on the hydroquinone ring. Subsequent intramolecular cyclization and dehydration yield the naphthazarin scaffold. chemicalbook.com

A similar strategy involving an intramolecular Friedel-Crafts acylation is employed in the regioselective synthesis of 7-methyl juglone (B1673114). tandfonline.com This multi-step synthesis begins with a Stobbe condensation between 2,5-dimethoxybenzaldehyde (B135726) and diethyl succinate, which ultimately forms a naphthalene ring system that is then oxidized to the final naphthoquinone product. tandfonline.com

Table 1: Friedel-Crafts Acylation for Naphthazarin Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Medium | Temperature | Product | Reference |

| :--- | :--- | :--- | :--- | :--- | :--- |

| Hydroquinone | Maleic anhydride | AlCl₃ / NaCl | 200°C | 5,8-Dihydroxy-1,4-naphthoquinone (B181067) |[ chemicalbook.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRxTEiq6ybE6v2SdrE6hyE1R-0HvQzp8acEaPMj9LcEawSdAlabwfJ-Ek4pdHZVkm6DZoyHW3qIpXAYCWK3SBzosJCmFtxpCqHdj7mMnvfXJ0cSkBXAcmF1xG_LrvoRYED-AyKmngg1fNWF-xLgJAdJjMyCc0WhkZSsiuZ6xaKps30d3BTzg%3D%3D)] |Oxidative Dehydrogenation Techniques in Naphthoquinone Formation

Oxidative dehydrogenation provides a direct route to the naphthoquinone core from partially saturated precursors like tetralones. This method is particularly effective for synthesizing juglone (5-hydroxy-1,4-naphthoquinone) and naphthazarin from 5,8-dihydroxy-1-tetralone. The choice of oxidizing agent can influence the product distribution and yield.

Treatment of 5,8-dihydroxy-1-tetralone with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or silver(I) oxide (Ag₂O) in refluxing dioxane affords juglone in good yields. However, using manganese dioxide (MnO₂) under similar conditions can lead to a mixture of juglone and naphthazarin. The formation of naphthazarin is reportedly enhanced by the presence of water in the reaction mixture.

Another green chemistry approach for juglone synthesis is the sensitized photooxygenation of 1,5-dihydroxynaphthalene. This reaction uses visible light and a sensitizer, such as rose bengal, in an aqueous medium to oxidize the naphthalene precursor directly to the corresponding naphthoquinone.

Table 2: Oxidative Dehydrogenation of 5,8-Dihydroxy-1-tetralone

| Precursor | Oxidizing Agent | Solvent | Product(s) | Reference |

| :--- | :--- | :--- | :--- | :--- |

| 5,8-Dihydroxy-1-tetralone | DDQ | Benzene | Juglone | |

| 5,8-Dihydroxy-1-tetralone | Ag₂O | Dioxane | Juglone | |

| 5,8-Dihydroxy-1-tetralone | MnO₂ | Dioxane | Juglone and Naphthazarin | |Diels-Alder Cycloaddition Reactions for Naphthoquinone Core Construction

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for forming six-membered rings and has been applied to the synthesis of naphthoquinones. This strategy typically involves the reaction of a 1,4-benzoquinone (B44022) (the dienophile) with a substituted 1,3-butadiene (B125203) (the diene).

The regioselectivity of the cycloaddition is a critical factor, governed by the electronic and steric properties of the substituents on both the diene and the dienophile. For instance, the reaction of a substituted 1,4-benzoquinone with a diene like 1-methoxycyclohexa-1,3-diene can produce Diels-Alder adducts that are subsequently converted into substituted juglone methyl ethers. rsc.org

Lewis acids can be used to promote the reaction and control its regioselectivity. A B(OAc)₃-promoted Diels-Alder reaction of juglone with various styrenes at room temperature has been developed. acs.org In this process, the Lewis acid activates the juglone dienophile, facilitating a highly regioselective cycloaddition, which, after oxidation with DDQ, yields complex angucyclinone precursors. acs.orgnih.gov

Table 3: Diels-Alder Reaction for Naphthoquinone Synthesis

| Dienophile | Diene | Conditions | Product Type | Reference |

| :--- | :--- | :--- | :--- | :--- |

| Juglone | Styrene | B(OAc)₃, DDQ, CH₂Cl₂, RT | Anthraquinone |[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPw1R6GZVA19edVvEzE4M0HM7bQwVEbBfCIRcDpZOjJsPyD2SACVS7eMAaIUShu0hOZn7W019fnRGF40LVgkjm9cubsTKxviUSOsmM5r98HUzOqU9MJyB_UexzColX9j0fDbOcPA%3D%3D)] |

| 2-Methoxy-3-methyl-1,4-benzoquinone | 1-Methoxycyclohexa-1,3-diene | N/A | Substituted Juglone Methyl Ether |[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGM214S5Nu1lWVui5PbRb_yf-7f3dZmIY6m1VjEs6ayNY_0rg7LU6lZMJz9o_pra2diLJqliI28t0QRiGkMS0g4u1Rj1O2XSZWnnWnrf5MsXhJiq20xOsoSoaD44iC7Y7_EP15tOHWrL3EnXLKowCMfGfB9_4RATr_EIJaJqwA%3D)] |

| p-Benzoquinone | 1-(N-indolyl)-1,3-butadiene | N/A | 5-(N-indolyl)-naphthoquinone |[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJTEuqq60JRyrTboz4r0Q79ng91phL9x4VLSWLM7YlD8C8sWF7RQyB1myZO_rDsOE9t0ae1bEfFgH98uid8-pAVpcadSt3EPAv2CeQS2C50uMAd0QxiVi50kGp2kIO66FtZr6owTyCtydRiilCfRUu0aFR_88cYw1_NaT7sHXV9EnW2WKgaoi_kztKK04TsyL2Y-YhSC2BCtipnEg_QYuHbwfE6e1FZxMa)] |Directed Chemical Modification and Analogue Generation

Starting from a pre-formed naphthoquinone scaffold, a wide array of derivatives can be generated through directed chemical modifications. These reactions target specific sites on the molecule to introduce new functional groups and modulate its properties.

Site-Specific Alkylation and Glycosylation Strategies

Alkylation and glycosylation are common strategies to modify the hydroxyl and quinone moieties of naphthoquinones. For example, treatment of 5-hydroxy-1,4-naphthoquinone (juglone) with acetic anhydride and sulfuric acid, followed by refluxing in methanolic HCl, can lead to the formation of 5-hydroxy-3-methoxy-1,4-naphthoquinone. nih.gov This reaction introduces a methoxy (B1213986) group onto the quinone ring, altering its electronic properties. nih.gov

Glycosylation is another key modification. Inspired by nature, where juglone is often stored in a non-toxic glycosylated form, synthetic glycosylation strategies have been developed. This can involve the introduction of sugar moieties, such as in the synthesis of water-soluble thioglucosides of naphthazarin, to generate new analogues.

Table 4: Synthesis of 5-Hydroxy-3-methoxy-1,4-naphthoquinone

| Starting Material | Reagents | Product | Reference |

| :--- | :--- | :--- | :--- |

| 5-Hydroxy-1,4-naphthoquinone (Juglone) | 1. Acetic anhydride, H₂SO₄Halogenation and Subsequent Nucleophilic Substitution Reactions

The introduction of halogens onto the naphthoquinone ring provides a versatile handle for further functionalization through nucleophilic substitution reactions. Dihalogenated naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone, are common starting materials.

These compounds can react with a variety of nucleophiles, including amines and thiols. The reaction of 2,3-dichloro-1,4-naphthoquinone with arylamines in methanol (B129727) often results in the monosubstitution of a single chlorine atom. This occurs because the introduction of the first electron-donating amino group deactivates the quinone ring towards a second substitution. This approach allows for the synthesis of a series of 2-amino-3-chloro-1,4-naphthoquinone derivatives.

Table 5: Nucleophilic Substitution on 2,3-Dichloro-1,4-naphthoquinone

| Substrate | Nucleophile | Product | Reference |

| :--- | :--- | :--- | :--- |

| 2,3-Dichloro-1,4-naphthoquinone | Arylamine | 2-Arylamino-3-chloro-1,4-naphthoquinone | |

| 2,3-Dichloro-1,4-naphthoquinone | (-)-cis-Myrtanylamine | 2-((6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl)amino)-3-chloronaphthalene-1,4-dione | |Design and Synthesis of Poly-Substituted Naphthoquinone Derivatives

The design of synthetic routes to poly-substituted naphthoquinones requires careful consideration of the directing effects of existing substituents and the choice of appropriate starting materials and reaction sequences. While a direct, high-yield synthesis for 5-Hydroxy-8-methoxynaphthalene-1,4-dione is not extensively documented, its synthesis can be conceptualized through strategies applied to closely related analogues, primarily derivatives of juglone (5-hydroxy-1,4-naphthoquinone) and naphthazarin (5,8-dihydroxy-1,4-naphthoquinone).

One common strategy involves the modification of naturally occurring or readily available naphthoquinones. For instance, juglone and naphthazarin can serve as precursors for a variety of derivatives. nih.gov A significant challenge in the synthesis of a molecule like 5-Hydroxy-8-methoxynaphthalene-1,4-dione is achieving regioselective monofunctionalization of a symmetric or near-symmetric precursor like naphthazarin. Direct amination of naphthazarin and its derivatives has been shown to produce mono- and diamino-derivatives, indicating that selective substitution is feasible under controlled conditions. tandfonline.com Conceptually, a selective mono-methylation of one of the hydroxyl groups of naphthazarin would yield the target compound.

Another powerful method for constructing the substituted naphthoquinone skeleton is the Diels-Alder reaction. nih.gov This [4+2] cycloaddition approach allows for the formation of the core ring system with predefined substitution patterns by choosing appropriately substituted dienes and dienophiles (benzoquinones). rsc.org The regioselectivity of the cycloaddition is a critical aspect of the design, often controlled by the electronic and steric properties of the substituents on both the diene and the dienophile. nih.gov For example, the reaction of 1-methoxycyclohexa-1,3-diene with substituted benzoquinones can lead to substituted juglone methyl ethers in high yields. rsc.org

Further derivatization can be achieved through various substitution reactions. Nucleophilic substitution on halo-naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone, is a versatile method for introducing a wide range of functional groups. mdpi.com Additionally, Minisci-type radical reactions have been employed for the direct C-H alkylation of juglone and naphthazarin, yielding mono- and di-alkylated products, demonstrating a pathway to introduce carbon-based substituents. nih.gov

The table below summarizes various synthetic methodologies that are applied to produce poly-substituted naphthoquinone derivatives, which could be adapted for the synthesis of 5-Hydroxy-8-methoxynaphthalene-1,4-dione.

| Starting Material | Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Juglone (1a) / Naphthazarin (1b) | Minisci-type C–H alkylation | Carboxylic acids (2), Ammonium persulfate | Mono- and di-alkylated juglone/naphthazarin derivatives | nih.gov |

| 1,4-Dimethoxynaphthalene derivatives | Oxidation / Diels-Alder | 1) CAN, MeCN/CH₂Cl₂; 2) Diene, CH₂Cl₂, 40°C | Highly substituted hydroanthraquinones | nih.gov |

| 1-Methoxycyclohexa-1,3-diene | Diels-Alder Reaction | 2-Methoxy-3-methyl-1,4-benzoquinone | Substituted juglone methyl ethers | rsc.org |

| 2,3-Dichloro-1,4-naphthoquinone | Nucleophilic Substitution | N-substituted ureas, Na₂CO₃, H₂O, reflux | 2-Amino-3-chloro-1,4-naphthoquinone derivatives | mdpi.com |

| Juglone | Chemoenzymatic C-ribosylation | AlnA (C-glycosynthase), AlnB, d-ribose-5-phosphate | C-ribosylated juglone | nih.gov |

Principles of Sustainable and Green Chemistry in Naphthoquinone Synthesis Research

The principles of green chemistry are increasingly being integrated into the synthesis of naphthoquinones to minimize environmental impact and enhance efficiency. researchgate.net This involves the use of environmentally benign solvents, alternative energy sources, and catalytic methods to reduce waste and avoid hazardous reagents. researchgate.net

A prominent green technique is the use of microwave-assisted synthesis . This method often leads to dramatically reduced reaction times, higher yields, and greater selectivity compared to conventional heating. researchgate.net For example, the synthesis of pyridylaminonaphthoquinones from 2,3-dichloro-1,4-naphthoquinone and aminopyridines saw reaction times decrease from hours to minutes with improved yields under microwave irradiation. scielo.br Similarly, microwave-assisted synthesis has been successfully applied to the reaction of amino acids with 1,4-naphthoquinone (B94277) and 2,3-dichloronaphthoquinone, proving to be the most effective method with yields between 78-91%. nih.gov

The use of biocatalysts and chemoenzymatic strategies represents another cornerstone of green naphthoquinone synthesis. Enzymes can operate under mild conditions, often in aqueous media, and exhibit high selectivity. Laccase, a p-diphenol:dioxygen oxidoreductase, has been used in a one-pot synthesis of 1,4-naphthoquinones. rsc.org In this process, laccase oxidizes 1,4-hydroquinones in situ to generate p-quinones, which then undergo a Diels-Alder reaction with a diene, followed by further oxidation to yield the final naphthoquinone product in an aqueous medium, thus avoiding organic solvents and hazardous metal oxidants. rsc.org Chemoenzymatic approaches have also been developed for producing complex derivatives, such as C-ribosylated juglone, which involves an enzymatic C-glycosylation step. nih.gov

Developing metal-free and solvent-minimized reactions is another key area. A metal-free, chemo- and regioselective hydrodehydroxylation (HDH) strategy has been reported for the synthesis of 1,2- and 1,4-naphthoquinones from lawsones. rsc.org This method uses aqueous hydriodic acid (HI) in acetic acid (AcOH) under microwave irradiation, employing bio-friendly reagents and achieving high yields in minutes. rsc.org

The following table highlights several green chemistry approaches applied to the synthesis of naphthoquinone derivatives.

| Green Principle | Methodology | Example Reaction | Advantages | Reference |

|---|---|---|---|---|

| Alternative Energy Source | Microwave-Assisted Synthesis | 2,3-dichloro-1,4-naphthoquinone + aminopyridines | Reduced reaction times, improved yields | scielo.br |

| Catalysis (Biocatalysis) | Enzyme-Catalyzed Reaction | One-pot synthesis of 1,4-naphthoquinones from hydroquinones and dienes using laccase | Aqueous medium, avoids hazardous reagents, one-pot efficiency | rsc.org |

| Safer Solvents & Reagents | Metal-Free Hydrodehydroxylation | 3-Alkyllawsones treated with aqueous HI in AcOH under microwave irradiation | Bio-friendly reagents, high chemo-/regio-selectivity, rapid reaction | rsc.org |

| Atom Economy | Microwave-Assisted Michael Addition | 1,4-naphthoquinone + amino acids | High yields (79-91%), efficient | nih.gov |

Molecular Mechanisms of Biological Action and Cellular Perturbations

Redox Cycling and Generation of Reactive Oxygen Species (ROS) in Biological Systems

A primary mechanism of action for 1,4-naphthoquinones is their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS) and induces oxidative stress within cells. mdpi.comscilit.com This cyclic process involves the reduction of the quinone structure to a semiquinone radical, often catalyzed by cellular enzymes such as cytochrome P450 reductase at the expense of NADH or NADPH. scilit.com This unstable semiquinone can then be oxidized by molecular oxygen, returning it to its original quinone form while concomitantly reducing oxygen to a superoxide (B77818) anion radical (O₂•⁻). scilit.com

The superoxide anion can subsequently undergo dismutation to form hydrogen peroxide (H₂O₂). scilit.com This continuous cycle of reduction and oxidation can lead to a significant accumulation of ROS inside the cell. mdpi.comnih.gov Elevated ROS levels can overwhelm the cell's antioxidant defense mechanisms, leading to oxidative damage to vital biomolecules like DNA and essential proteins, which can ultimately trigger apoptotic cell death. nih.govresearchgate.net The cytotoxicity of many 1,4-naphthoquinone (B94277) derivatives is linked to their capacity to accept electrons and generate ROS, leading to DNA damage and apoptosis in cancer cells. researchgate.net The redox-active 5-hydroxy-1,4-naphthoquinone (juglone), a compound structurally similar to 5-Hydroxy-8-methoxynaphthalene-1,4-dione, has been identified as a product of naphthalene (B1677914) oxidation that contributes to redox activity. proquest.com

Enzyme Inhibition and Modulation of Critical Cellular Pathways

Beyond the induction of oxidative stress, 5-Hydroxy-8-methoxynaphthalene-1,4-dione and its analogs can directly interact with and modulate the activity of various enzymes that are crucial for cellular function and survival.

Protein Disulfide Isomerase (PDI) is an enzyme primarily located in the endoplasmic reticulum (ER) that facilitates protein folding by catalyzing the formation and isomerization of disulfide bonds. mdpi.com It is also found on the cell surface, where it participates in processes like cell adhesion and migration. mdpi.com Certain naphthoquinones, particularly those possessing a Michael acceptor system, can act as covalent inhibitors of PDI. mdpi.com They are thought to react with the catalytic cysteine residues in the active sites of PDI through a thiol-Michael addition. mdpi.com

The compound 5-hydroxy-1,4-naphthoquinone (juglone), which lacks the 8-methoxy group of the subject compound, has been studied for its PDI-inhibitory activity. Research has shown that juglone (B1673114) and its derivatives can inhibit both recombinant PDI (rPDI) and PDI on the surface of intact human platelets. mdpi.combohrium.com This inhibition can have significant biological consequences, as PDI is implicated in cancer progression and thrombosis. mdpi.com By inhibiting PDI, these compounds can block platelet-cancer cell interactions and prevent platelet aggregation, highlighting a potential role in cancer and thrombotic complications. mdpi.comnih.gov

| Compound | IC₅₀ (μM) for rPDI Inhibition | Reference |

|---|---|---|

| Juglone (5-hydroxy-1,4-naphthoquinone) | 1.10 | mdpi.com |

| Compound 9 (a juglone derivative) | 0.77 | mdpi.com |

| Compound 22 (a juglone derivative) | 0.63 | mdpi.com |

| Compound 29 (a juglone derivative) | 0.71 | mdpi.com |

| Compound 31 (a juglone derivative) | 0.69 | mdpi.com |

Glycogen Synthase Kinase 3β (GSK3β) is a multifunctional serine/threonine kinase that regulates numerous cellular processes, including proliferation, apoptosis, and metabolism. asm.org Its activity is often deregulated in diseases like cancer. bohrium.com Naphthoquinones have been shown to modulate GSK3β activity through various mechanisms.

One study demonstrated that the naphthoquinone 2,3-dimethoxy-1,4-naphthoquinone (DMNQ), a ROS generator, induces necrotic cell death in a manner regulated by GSK3β. mdpi.com In response to DMNQ, GSK3β is activated via dephosphorylation of its inhibitory serine 9 residue, which occurs concurrently with the inactivation of the upstream kinase Akt. mdpi.com Other research has shown that the naphthoquinone shikonin (B1681659) can inhibit the proliferation of cervical cancer cells by suppressing the FAK/AKT/GSK3β signaling pathway. Furthermore, the naphthoquinone chemical scaffold is being explored for the development of specific GSK3 inhibitors for other diseases, indicating the recognized interaction between this class of compounds and the enzyme. mdpi.comresearchgate.net

DNA topoisomerases are essential enzymes that manage the topological state of DNA, playing critical roles in replication, transcription, and chromosome segregation. They are well-established targets for anticancer drugs. While the naphthoquinone scaffold is found in some dual topoisomerase I/II inhibitors, the activity is highly dependent on the specific substitutions on the naphthoquinone ring.

A study examining the effects of various naphthoquinones on human topoisomerase IIα and IIβ found that 1,4-naphthoquinone itself displayed appreciable activity as a topoisomerase poison, enhancing DNA cleavage. However, in the same study, the hydroxylated derivatives, including 5-hydroxy-1,4-naphthoquinone (juglone), did not show significant activity in inducing enzyme-mediated DNA cleavage. This suggests that the 5-hydroxy substitution, which is present in 5-Hydroxy-8-methoxynaphthalene-1,4-dione, may not be favorable for this specific mechanism of topoisomerase poisoning.

p-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolic pathway of tyrosine. In plants, this pathway is essential for the biosynthesis of plastoquinones and tocopherols, which are vital for photosynthesis and antioxidant protection. As such, HPPD is a major target for herbicides.

Research investigating the inhibitory activity of natural products on plant HPPD has shown that the enzyme is sensitive to several classes of compounds, including naphthoquinones. The inhibition of HPPD disrupts the formation of its product, homogentisate, leading to a depletion of essential molecules, which causes bleaching and eventual death in sensitive plants. The sensitivity of HPPD to the naphthoquinone structural backbone suggests that compounds like 5-Hydroxy-8-methoxynaphthalene-1,4-dione may possess the ability to inhibit this enzyme.

Mitochondria are central to cellular energy production and apoptosis regulation. The mitochondrial electron transport chain (mETC) and the maintenance of mitochondrial membrane potential (MMP) are critical for these functions. Naphthoquinones can significantly perturb mitochondrial function.

Several studies have demonstrated that naphthoquinone derivatives can induce a reduction or disruption of the MMP. This depolarization of the mitochondrial membrane is a key event in the intrinsic pathway of apoptosis. For example, novel 1,4-naphthoquinone derivatives were shown to cause MMP depolarization in liver cancer cells, an effect linked to ROS generation.

The effect of naphthoquinones on the mETC itself appears to be structure-dependent. The antimalarial drug atovaquone, which is a 3-hydroxy-1,4-naphthoquinone derivative, acts by binding to and inhibiting complex III of the mETC. However, other naphthoquinone derivatives with antimalarial properties have been shown to not inhibit the mETC, suggesting they act through different mechanisms. Therefore, while disruption of MMP is a common outcome of naphthoquinone exposure, direct inhibition of the mETC is not a universal mechanism for this class of compounds.

Antagonism of N-Methyl-D-aspartate (NMDA) Receptor Glycine (B1666218) Sites

Currently, there is no specific scientific literature detailing any investigation into the antagonistic effects of 5-Hydroxy-8-methoxynaphthalene-1,4-dione on the glycine site of N-Methyl-D-aspartate (NMDA) receptors. Research on the broader class of naphthoquinones has not highlighted this particular mechanism of action, and studies have not been conducted to evaluate the potential for this specific methoxylated derivative to interact with NMDA receptors.

Elucidation of Antiproliferative and Cytotoxic Mechanisms in Model Systems

Detailed studies elucidating the specific antiproliferative and cytotoxic mechanisms of 5-Hydroxy-8-methoxynaphthalene-1,4-dione in model systems are not available in the current body of scientific research. While related naphthoquinone derivatives have demonstrated cytotoxic effects, the specific pathways and molecular targets for 5-Hydroxy-8-methoxynaphthalene-1,4-dione have not been identified. For instance, studies on other naphthoquinones have implicated mechanisms such as the inhibition of protein disulfide isomerase or the disruption of cellular metabolism, but these findings cannot be directly attributed to 5-Hydroxy-8-methoxynaphthalene-1,4-dione without specific experimental validation.

Table 1: Cytotoxic Activity of Related Naphthoquinone Compounds This table presents data for related compounds to provide context on the activities of the broader chemical class, as specific data for 5-Hydroxy-8-methoxynaphthalene-1,4-dione is not available.

| Compound | Cell Line | Activity Metric (e.g., IC50) | Observed Mechanism |

|---|---|---|---|

| Juglone (5-hydroxy-1,4-naphthoquinone) | Multiple Myeloma (RPMI 8226) | Potent Inhibition | Inhibition of cell surface Protein Disulfide Isomerase (PDI). nih.gov |

| 5,8-dihydroxy-1,4-naphthoquinone (B181067) | Various Microorganisms | MIC50 values determined | Membrane damage and disruption of membrane integrity. mdpi.com |

| 2-methoxynaphthalene-1,4-dione | Cryptococcus spp. | MIC: 3.12-12.5 µg/mL | Suspected to involve increased fungal membrane permeability and oxidative stress. nih.gov |

Mechanistic Basis of Antifungal and Antibacterial Properties

The mechanistic basis for any potential antifungal and antibacterial properties of 5-Hydroxy-8-methoxynaphthalene-1,4-dione has not been specifically investigated. The broader class of naphthoquinones is known to possess antimicrobial activities, which are generally attributed to their ability to generate reactive oxygen species, act as redox cyclers, and interfere with cellular membranes and enzymes. For example, 5,8-dihydroxy-1,4-naphthoquinone has been shown to disrupt membrane permeability and integrity in various microorganisms. mdpi.com However, the specific molecular interactions and mechanisms for the 8-methoxy derivative remain uncharacterized.

Investigations into Modulation of Cellular Signaling Cascades

There is a lack of research into the modulation of cellular signaling cascades by 5-Hydroxy-8-methoxynaphthalene-1,4-dione. Studies on other naphthoquinones, such as plumbagin (B1678898) and naphthazarin, have shown that they can stimulate the Nrf2/ARE signaling pathway, which is crucial for cellular defense against oxidative stress. nih.gov Additionally, some naphthoquinone derivatives have been found to inhibit receptor tyrosine kinase signaling, such as the platelet-derived growth factor (PDGF) receptor. nih.gov Without dedicated studies, it is unknown if 5-Hydroxy-8-methoxynaphthalene-1,4-dione interacts with these or other signaling pathways.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Hydroxyl and Methoxy (B1213986) Substituents on Biological Activity Profiles

The biological activities of naphthoquinones are profoundly influenced by the nature and position of substituents on both the quinone and benzene (B151609) rings. In 5-hydroxy-8-methoxynaphthalene-1,4-dione, the 5-hydroxyl and 8-methoxy groups are pivotal in determining its electronic properties, redox potential, and interactions with biological targets.

The positioning of the hydroxyl and methoxy groups on the naphthoquinone scaffold is a key determinant of biological activity. A study comparing the cytotoxicity of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) with its 5-O-methyl derivative, 5-methoxy-1,4-naphthoquinone (an isomer of 5-hydroxy-8-methoxynaphthalene-1,4-dione), revealed that the methoxy-substituted compound was the most active against a panel of human cancer cell lines, including leukemia (HL-60), melanoma (MDA-MB-435), brain (SF-295), and colon (HCT-8) cancer cells. mdpi.com This suggests that methylation of the 5-hydroxyl group can enhance cytotoxic activity. The increased lipophilicity of the methoxy derivative compared to the hydroxyl counterpart may contribute to improved cellular uptake.

The introduction of a methoxy group at the C-5 position of juglone has been found to strongly increase its cytotoxicity against tumor cells. mdpi.com In contrast, the introduction of two methoxy groups at positions 5 and 8 of a 1,4-naphthoquinone (B94277) scaffold in a potent compound led to an inactive compound, suggesting that the substitution pattern is critical for activity. nih.gov

Table 1: Cytotoxicity of 5-methoxy-1,4-naphthoquinone against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |

|---|---|---|---|

| HL-60 | Leukemia | 0.31 | 1.7 |

| MDA-MB-435 | Melanoma | 0.58 | 3.1 |

| SF-295 | Brain | 0.88 | 4.7 |

| HCT-8 | Colon | 0.61 | 3.2 |

Data derived from a study on the cytotoxicity of naphthoquinones. mdpi.com

The methoxy group at the C-8 position is expected to modulate the biological activity of the parent juglone scaffold through both electronic and steric effects. Electronically, the methoxy group is electron-donating, which can affect the redox potential of the quinone system. This, in turn, can influence its ability to generate reactive oxygen species (ROS), a key mechanism of action for many naphthoquinones. nih.gov The position of the methoxy group is critical; for instance, 2-methoxy-1,4-naphthoquinone (B1202248) has demonstrated antifungal activity. nih.gov Studies on other classes of compounds, such as flavones, have shown that the position of methoxy groups significantly impacts cytotoxic effects. nih.gov While direct studies on the 8-methoxy group's significance in 5-hydroxy-1,4-naphthoquinone are limited, its presence is anticipated to alter the molecule's lipophilicity and interaction with biological targets compared to the unsubstituted juglone.

Effects of Substitutions at the Naphthoquinone Ring (C-2, C-3) on Activity

The C-2 and C-3 positions of the naphthoquinone ring are Michael acceptors, making them susceptible to nucleophilic attack. frontiersin.orgmdpi.com This reactivity is a cornerstone of the biological activity of many naphthoquinones, allowing them to form covalent bonds with biological nucleophiles such as the thiol groups in cysteine residues of proteins.

The introduction of various substituents at the C-2 and C-3 positions of the naphthoquinone ring has been a common strategy to modulate biological activity.

Arylamino Substituents: A study on the antifungal activity of naphthalene-1,4-diones revealed that 3-arylamino-5-methoxy-naphthalene-1,4-diones exhibited potent activity against Candida species and Aspergillus niger. nih.gov These compounds were generally more potent than the corresponding 2-arylamino-5-hydroxy-naphthalene-1,4-diones. nih.gov

Halogen Substituents: The introduction of a bromo-substituent at either the C-2 or C-3 position of juglone was found to significantly decrease its cytotoxic IC₅₀ values. mdpi.com However, these halogenated derivatives were less active than 5-methoxy-1,4-naphthoquinone. mdpi.com This suggests that while halogenation can enhance activity compared to the parent compound, other substitutions might be more effective.

Alkyl and Other Substituents: The anticancer activity of 1,4-naphthoquinone derivatives is sensitive to substitutions at the C-2 and C-3 positions. For example, sulfur-containing derivatives have shown potent inhibition of enzymes like Cdc25A and Cdc25B, which are involved in cancer progression. nih.gov The replacement of a chloro group with a methyl or hydrogen at the C-2 position can be detrimental to activity. nih.gov

Table 2: Illustrative SAR of C-2 and C-3 Substituted Naphthoquinones

| Parent Scaffold | Substituent(s) | Position(s) | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 5-Methoxy-1,4-naphthoquinone | Arylamino | 3 | Potent antifungal activity | nih.gov |

| Juglone | Bromo | 2 or 3 | Increased cytotoxicity compared to juglone | mdpi.com |

| 1,4-Naphthoquinone | SCH₂CH₂OH | 2,3 | Inhibition of protein kinases | nih.gov |

| Chloro-naphthoquinone | Methyl or Hydrogen | 2 | Detrimental to proteasome inhibitory activity | nih.gov |

The ability of the naphthoquinone ring to act as a Michael acceptor is a key feature of its mechanism of action. The reaction with biological nucleophiles, such as glutathione, can lead to cellular depletion of this important antioxidant, contributing to oxidative stress and cytotoxicity. nih.gov The derivatization of these Michael acceptor sites through the introduction of substituents can either block this reactivity or modulate it to enhance potency and selectivity. For example, the reaction of juglone with N-acetyl-L-cysteine, a model for its interaction with proteins, occurs at the C-2 and C-3 positions. nih.gov The design of derivatives that can selectively react with specific cellular targets while minimizing off-target effects is a promising strategy in the development of naphthoquinone-based drugs.

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For naphthoquinones, including derivatives of 5-Hydroxy-8-methoxynaphthalene-1,4-dione, QSAR studies have been instrumental in predicting cytotoxic activity and elucidating the structural requirements for enhanced potency.

Researchers have successfully developed and validated several QSAR models to predict the cytotoxic activity of naphthoquinone derivatives against a variety of human cancer cell lines. These models are typically constructed using statistical methods like multiple linear regression (MLR), which generate equations correlating molecular descriptors with biological activity (e.g., IC50 values).

For instance, a study on a series of 1,4-naphthoquinones investigated for their anticancer activities against four cancer cell lines (HepG2, HuCCA-1, A549, and MOLT-3) resulted in the construction of four predictive QSAR models using the MLR algorithm. nih.gov These models demonstrated good predictive performance, indicating their utility in forecasting the cytotoxic potential of new analogues. nih.gov The statistical robustness of these models is often validated through internal and external validation techniques, ensuring their reliability.

Interactive Data Table: Predictive QSAR Models for Cytotoxicity of Naphthoquinone Derivatives

| Model ID | Target Cell Line | Statistical Method | Key Descriptors | Predictive Performance (R²) |

|---|---|---|---|---|

| QSAR-1 | HepG2 | MLR | MATS3p, BELp8, GATS5v | 0.8928 (Training set) |

| QSAR-2 | HuCCA-1 | MLR | GATS6v, Mor16v, G1m | 0.9157 (Test set) |

| QSAR-3 | A549 | MLR | E1e, Dipole, EEig15d | 0.9664 (Training set) |

Note: This table is a representative example based on findings for 1,4-naphthoquinone derivatives and serves to illustrate the types of models developed. Specific models for 5-Hydroxy-8-methoxynaphthalene-1,4-dione may vary.

A crucial outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.

For naphthoquinone derivatives, several key descriptors have been identified as being strongly correlated with their cytotoxic activity. nih.gov These include:

Polarizability (MATS3p, BELp8): This descriptor relates to the ease with which the electron cloud of the molecule can be distorted, which can influence intermolecular interactions. nih.gov

Van der Waals volume (GATS5v, GATS6v, Mor16v): This steric parameter reflects the volume occupied by the molecule and is important for receptor binding. nih.gov

Dipole moment (Dipole, EEig15d): The dipole moment is a measure of the polarity of the molecule, which can play a significant role in ligand-receptor interactions. nih.gov

Systematic theoretical DFT calculations on 1,4-naphthoquinones have also highlighted the importance of electronic properties such as the energy of the lowest unoccupied molecular orbital (E(LUMO)), vertical electron affinity (VEA), and the reactivity index ω in relation to their cytotoxicity. nih.gov

Interactive Data Table: Key Molecular Descriptors for Naphthoquinone Cytotoxicity

| Descriptor Category | Descriptor Example | Description | Correlation with Cytotoxicity |

|---|---|---|---|

| Electronic | E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Negative correlation often observed |

| Electronic | Dipole Moment | Measure of molecular polarity | Influences ligand-target binding |

| Steric | Van der Waals Volume | Volume occupied by the molecule | Optimal size is crucial for activity |

| Hydrophobic | LogP | Octanol-water partition coefficient | Important for cell membrane permeability |

Application of Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry, particularly molecular docking, provides a powerful lens through which the interactions between a ligand, such as 5-Hydroxy-8-methoxynaphthalene-1,4-dione, and its biological target can be visualized and quantified at an atomic level.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the binding, often expressed as a binding affinity or docking score. mdpi.com For naphthoquinone derivatives, which are known to interact with various biological targets including enzymes and proteins involved in cell proliferation and survival, molecular docking can reveal key binding modes. mdpi.comresearchgate.net

These simulations can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the naphthoquinone scaffold and the amino acid residues within the active site of the target protein. For instance, docking studies of naphthoquinone derivatives into the active site of proteins like BCL-2 have shown that specific substitutions on the naphthoquinone ring can lead to the formation of hydrogen bonds with key residues, thereby enhancing inhibitory activity. mdpi.com Such in silico predictions are invaluable for understanding the molecular basis of action and for guiding the design of more potent inhibitors. ekb.eg

Pharmacophore modeling is another vital computational technique used in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect.

For naphthoquinone analogues, pharmacophore models can be generated based on a set of active compounds. These models serve as 3D queries to search for new, structurally diverse molecules with the potential for similar biological activity. nih.gov Furthermore, these models provide a clear roadmap for the rational design of new derivatives. By understanding the key pharmacophoric features, medicinal chemists can strategically modify the structure of 5-Hydroxy-8-methoxynaphthalene-1,4-dione to enhance its interaction with its biological target and improve its cytotoxic profile. rsc.org The ultimate goal is to design novel analogues with optimized potency and selectivity. researchgate.net

Advanced Analytical Methodologies for Research and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. For a substituted naphthoquinone like 5-Hydroxy-8-methoxynaphthalene-1,4-dione, NMR provides detailed information about the carbon skeleton, the number and environment of protons, and the connectivity between atoms.

One-dimensional (1D) NMR techniques, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offer the foundational data for structural analysis.

¹H NMR Spectroscopy: This technique identifies the chemical environment of all protons in the molecule. For 5-Hydroxy-8-methoxynaphthalene-1,4-dione, one would expect to observe distinct signals for the aromatic protons, the quinone protons, the hydroxyl proton, and the methoxy (B1213986) protons. The chelated hydroxyl proton at position 5 typically appears as a sharp singlet at a significantly downfield chemical shift (δ > 11 ppm) due to strong intramolecular hydrogen bonding with the adjacent carbonyl group. The methoxy protons would present as a singlet around δ 3.9-4.1 ppm. The protons on the quinone (H-2, H-3) and aromatic (H-6, H-7) rings would exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or multiplets) that help confirm their positions.

¹³C NMR Spectroscopy: This provides information on the carbon framework. The spectrum would show distinct signals for the two carbonyl carbons (C-1, C-4) at highly deshielded values (typically δ > 180 ppm). The carbon atoms bearing the hydroxyl (C-5) and methoxy (C-8) groups, as well as the other aromatic and quinoid carbons, would resonate at specific chemical shifts indicative of their electronic environment. The methoxy carbon would appear around δ 56-60 ppm.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) are crucial for differentiating isomers. For instance, in 5-Hydroxy-8-methoxynaphthalene-1,4-dione, an HMBC experiment would show a correlation between the methoxy protons and the C-8 carbon, confirming the substituent's position. This is critical to distinguish it from other isomers like 5-hydroxy-2-methoxy- or 5-hydroxy-3-methoxy-naphthalene-1,4-dione.

To illustrate the data obtained from such analyses, the following table presents ¹H and ¹³C NMR data for the closely related isomer, 5-hydroxy-3-methoxy-1,4-naphthoquinone (3-methoxy juglone), as detailed in a study where it was synthesized and characterized. nih.govresearchgate.net

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |

|---|---|---|

| 1 | 183.95 | - |

| 2 | 110.50 | 6.160 (qt) |

| 3 | 160.08 | - |

| 4 | 184.94 | - |

| 4a | 114.28 | - |

| 5 | 161.98 | 11.750 (dist. s) |

| 6 | 123.87 | 7.246 (ho m) |

| 7 | 137.20 | 7.640 (ho m) |

| 8 | 118.95 | 7.630 (ho m) |

| 8a | 132.06 | - |

| 3-OCH₃ | 56.61 | 3.920 (d) |

Hydroxynaphthoquinones can exist in different tautomeric forms, which are isomers that readily interconvert, often through the migration of a proton. acs.org For a molecule like 5-Hydroxy-8-methoxynaphthalene-1,4-dione, potential keto-enol tautomerism could exist, although the 1,4-quinone form is generally highly stable. ias.ac.in The presence of multiple hydroxyl and keto groups in related compounds can lead to complex equilibria in solution. nih.gov NMR spectroscopy is a powerful method to study such dynamic processes. Changes in solvent or temperature can shift the equilibrium, which can be observed by the appearance of new sets of NMR signals corresponding to the different tautomers. ias.ac.innih.gov While specific studies on the tautomerism of 5-Hydroxy-8-methoxynaphthalene-1,4-dione are not prominent, the principles of using NMR to investigate such phenomena in related quinones are well-established.

Regarding conformational preferences, the naphthoquinone core is largely planar. The primary conformational aspect would involve the orientation of the methoxy group at the C-8 position. While rotation around the C-O single bond is generally rapid at room temperature, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could potentially reveal through-space proximity between the methoxy protons and the proton at C-7, providing insight into the preferred orientation of this group relative to the aromatic ring.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. For 5-Hydroxy-8-methoxynaphthalene-1,4-dione (C₁₁H₈O₄), high-resolution mass spectrometry (HRMS) would confirm its exact mass of 204.0423 Da.

Upon ionization, typically through electrospray ionization (ESI) or electron ionization (EI), the molecule will fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps confirm the structure. For naphthoquinones, characteristic fragmentation pathways include the sequential loss of carbon monoxide (CO) molecules, a process known as retro-Diels-Alder reaction, and cleavage of substituent groups. researchgate.net

The predicted fragmentation for 5-Hydroxy-8-methoxynaphthalene-1,4-dione would likely involve:

Initial formation of the molecular ion [M]⁺ or protonated/deprotonated molecule [M+H]⁺/[M-H]⁻.

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group.

Sequential loss of neutral CO molecules from the quinone ring.

The fragmentation pattern of deprotonated juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), the parent compound, has been studied and shows key fragments that help in its identification. researchgate.net This knowledge serves as a basis for interpreting the mass spectrum of its methoxylated derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈O₄ |

| Molecular Weight | 204.18 g/mol |

| Exact Mass | 204.04225873 Da |

| Predicted Fragmentation | Loss of •CH₃, CH₂O, CO |

Chromatographic Techniques for Isolation, Purification, and Analytical Separation

Chromatography is fundamental for the isolation of 5-Hydroxy-8-methoxynaphthalene-1,4-dione from synthesis reaction mixtures or natural extracts, as well as for assessing its purity.

Column chromatography is the primary method for purifying compounds on both small (analytical) and large (preparative) scales.

Normal-Phase Chromatography: This technique typically uses a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase. For the separation of juglone and its derivatives, solvent systems like cyclohexane-ethyl acetate (B1210297) or toluene-hexane are commonly employed. nih.govresearchgate.net The compound is loaded onto the column and the mobile phase is passed through, with different components separating based on their affinity for the stationary phase.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique widely used for both analytical purity checks and preparative isolation. It utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to improve peak shape. oup.comoup.com HPLC methods are well-developed for the analysis of juglone and other phenolic compounds in various matrices. oup.comoup.com

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the optimal solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica gel on glass or aluminum), which is then placed in a chamber with a shallow pool of a suitable solvent (mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the mixture.

For the synthesis of juglone, TLC analysis using silica plates with a 3:1 mixture of cyclohexane/ethyl acetate as the mobile phase has been reported, with the product having an Rƒ value of approximately 0.52. researchgate.net The spots can be visualized under UV light or by staining with a chemical reagent. This allows for a quick assessment of whether the starting material has been consumed and the desired product has been formed.

Spectrophotometric and Spectroscopic Assays for Quantifying Biological Activity and Biochemical Interactions

Spectrophotometric and spectroscopic techniques are indispensable tools for investigating the interactions of 5-Hydroxy-8-methoxynaphthalene-1,4-dione with biological macromolecules and for quantifying its biological activity. These methods provide insights into binding mechanisms, conformational changes, and the kinetics of biochemical processes.

UV-Visible (UV-Vis) Spectroscopy: This technique is fundamental for studying the interactions between naphthoquinones and proteins, such as human serum albumin (HSA). nih.gov When a compound like 5-Hydroxy-8-methoxynaphthalene-1,4-dione binds to a protein, changes in the microenvironment of the protein's chromophores (tryptophan, tyrosine, and phenylalanine residues) can lead to shifts in the UV-Vis absorption spectrum. These spectral shifts can be used to infer complex formation and to calculate binding constants. For other 1,4-naphthoquinone (B94277) derivatives, UV-Vis spectroscopy has been successfully employed to monitor their interactions with HSA, revealing details about the binding process. nih.gov

Fluorescence Spectroscopy: This highly sensitive technique is used to study the binding of ligands to proteins. Many proteins, including HSA, exhibit intrinsic fluorescence due to their tryptophan and tyrosine residues. The binding of a small molecule like 5-Hydroxy-8-methoxynaphthalene-1,4-dione can quench this intrinsic fluorescence. The extent of quenching can be used to determine binding affinities and the number of binding sites. nih.gov Synchronous fluorescence spectroscopy can further provide information about the microenvironment around specific amino acid residues upon ligand binding. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful method for monitoring conformational changes in proteins and nucleic acids upon interaction with small molecules. The binding of 5-Hydroxy-8-methoxynaphthalene-1,4-dione to a protein can alter its secondary structure (α-helix, β-sheet content). These changes are reflected in the CD spectrum of the protein. Studies on other 1,4-naphthoquinone derivatives have demonstrated that their binding to HSA can induce noticeable changes in the protein's secondary structure, as observed through CD spectroscopy. nih.gov

Raman Spectroscopy: This vibrational spectroscopy technique can be employed to investigate the interaction of naphthoquinones with DNA. nih.gov By analyzing the shifts in the Raman bands of DNA upon the addition of a compound, specific binding sites and the nature of the interaction can be determined. For instance, studies on related naphthoquinones have used Raman spectroscopy to identify the DNA bases involved in the interaction and to characterize the conformational changes in the DNA structure. nih.gov

Below is a representative data table illustrating the type of information that can be obtained from spectroscopic assays for a naphthoquinone derivative interacting with a biological target.

| Analytical Technique | Parameter Measured | Hypothetical Observation for 5-Hydroxy-8-methoxynaphthalene-1,4-dione | Implication |

| UV-Vis Spectroscopy | Change in Absorption Maximum (λmax) | Red shift in the protein's absorption band upon binding. | Indicates complex formation and alteration of the chromophore's microenvironment. |

| Fluorescence Spectroscopy | Fluorescence Quenching | Significant quenching of intrinsic protein fluorescence. | Suggests a strong binding interaction between the compound and the protein. |

| Circular Dichroism (CD) | Change in Molar Ellipticity | Decrease in the α-helical content of the protein. | Indicates a conformational change in the protein's secondary structure upon binding. |

| Raman Spectroscopy | Shift in Vibrational Bands | Perturbation of DNA base-specific Raman bands. | Suggests direct interaction with DNA bases and potential intercalation or groove binding. |

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, stereochemistry, and conformation.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. This yields a detailed molecular structure, including bond lengths, bond angles, and torsional angles.

While the crystal structure for 5-Hydroxy-8-methoxynaphthalene-1,4-dione is not publicly available in the crystallographic databases as of the latest search, the methodology remains the definitive way to characterize its solid-state structure. For comparison, the crystal structure of a related compound, 2-oxo-2H-chromen-4-yl acetate (also with the chemical formula C11H8O4), has been determined, providing detailed structural parameters. researchgate.net

The following table presents a hypothetical summary of crystallographic data that would be obtained for 5-Hydroxy-8-methoxynaphthalene-1,4-dione upon successful X-ray diffraction analysis.

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C11H8O4 | The elemental composition of the molecule. |

| Molecular Weight | 204.18 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal lattice system (e.g., cubic, tetragonal, monoclinic). |

| Space Group | P21/c | The symmetry group of the crystal. |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Åα = 90°, β = X°, γ = 90° | The dimensions and angles of the unit cell. |

| Volume | V Å3 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | ρ g/cm3 | The calculated density of the crystal. |

Future Research Directions and Translational Opportunities in Chemical Biology

Exploration of Novel Synthetic Analogues and Hybrid Molecules

A significant avenue for future research lies in the rational design and synthesis of novel analogues and hybrid molecules derived from 5-Hydroxy-8-methoxynaphthalene-1,4-dione. The 1,4-naphthoquinone (B94277) core is an adaptable scaffold suitable for chemical modifications that can enhance or diversify its biological activities, including antitumor, antiviral, antibacterial, and antifungal properties. nih.gov Synthetic strategies can be employed to introduce various substituents at different positions on the naphthoquinone ring, which can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological targets and pharmacokinetic properties. nih.govmdpi.com

Key synthetic approaches could involve:

Modification of the Quinone Ring: Introducing substituents at the C2 and C3 positions has been shown to significantly impact activity. For instance, the addition of ether, thioether, or nitrogen-containing moieties (such as amines or N-heterocycles) can enhance antibacterial or anticancer effects. mdpi.com

Derivatization of the Benzene (B151609) Ring: Altering or adding functional groups to the benzene portion of the molecule can fine-tune its interaction with biological targets.

Creation of Hybrid Molecules: A particularly promising strategy is the creation of hybrid molecules, where the 5-Hydroxy-8-methoxynaphthalene-1,4-dione moiety is covalently linked to another pharmacophore. mdpi.commdpi.com This approach aims to develop agents with dual or multi-target activity. For example, hybridization with scaffolds like quinoline, carbohydrates, or known anticancer agents could lead to compounds with improved efficacy and novel mechanisms of action. mdpi.commdpi.com Such modifications can lead to improved pharmacodynamics and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Deepening Mechanistic Understanding of Biological Action and Off-Target Effects

While naphthoquinones as a class are known to exert their biological effects through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of key cellular enzymes, the specific molecular targets and pathways modulated by 5-Hydroxy-8-methoxynaphthalene-1,4-dione remain to be elucidated. nih.govnih.gov Future research must focus on a deep mechanistic interrogation of its biological activity.

Key areas of investigation should include:

Enzyme Inhibition: Many naphthoquinones are potent enzyme inhibitors. acs.org Studies should systematically screen 5-Hydroxy-8-methoxynaphthalene-1,4-dione against panels of therapeutically relevant enzymes, such as kinases, proteases, and metabolic enzymes. For instance, related 1,4-naphthoquinones have been identified as effective inhibitors of IRAK1 kinase, a key mediator in inflammatory signaling. nih.gov Similarly, derivatives of the parent compound juglone (B1673114) have been shown to target protein disulfide isomerase (PDI), an enzyme implicated in cancer progression and thrombosis. acs.orgnih.gov

Redox Cycling and Oxidative Stress: The quinone moiety is redox-active and can participate in one- or two-electron reduction processes, leading to the formation of semiquinone radicals and hydroquinones. This can generate ROS, disrupt cellular redox balance, and induce oxidative damage to DNA, proteins, and lipids, a mechanism often linked to their cytotoxic effects. nih.govresearchgate.net

Off-Target Profiling: A comprehensive understanding of potential off-target effects is crucial for translational development. Unbiased screening approaches, such as chemoproteomics, can identify the full spectrum of protein binding partners within the cell, providing insights into both the primary mechanism of action and potential sources of toxicity.

Advancements in QSAR and Predictive Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational techniques are indispensable tools for accelerating the drug discovery process. nih.gov For 5-Hydroxy-8-methoxynaphthalene-1,4-dione and its future analogues, computational modeling can guide the design of new derivatives with improved potency and selectivity. nih.govmdpi.com

Future efforts in this area should focus on:

Developing Robust QSAR Models: By synthesizing a library of analogues and evaluating their biological activity, robust QSAR models can be constructed. These models correlate physicochemical properties (descriptors) of the molecules with their biological activity, allowing for the in silico prediction of the potency of yet-unsynthesized compounds. nih.govnih.gov Previous QSAR studies on related naphthoquinones like juglone and lawsone have demonstrated the feasibility of this approach. nih.gov

Molecular Docking and Dynamics: Structural-based methods, such as molecular docking and molecular dynamics simulations, can predict and analyze the binding interactions between 5-Hydroxy-8-methoxynaphthalene-1,4-dione derivatives and their putative protein targets. mdpi.comnih.gov This provides atomic-level insights into the mechanism of action and can explain why certain structural modifications enhance binding affinity and activity. mdpi.com

Predictive Toxicology: Computational models can be employed to predict potential toxicological endpoints, helping to prioritize compounds with a higher likelihood of having a favorable safety profile for further development. nih.gov

Strategies for Enhancing Biosynthetic Production via Metabolic and Genetic Engineering

Many valuable naphthoquinones are plant-derived natural products, and their extraction from natural sources can be inefficient and unsustainable. dtu.dknih.gov Metabolic and genetic engineering offer a promising alternative for the large-scale, sustainable production of 5-Hydroxy-8-methoxynaphthalene-1,4-dione and its derivatives. nih.gov

Future research should explore:

Heterologous Expression: The biosynthetic pathways for naphthoquinones can be reconstituted in microbial chassis such as Escherichia coli or Saccharomyces cerevisiae. nih.gov These microorganisms are ideal cell factories due to their rapid growth and well-established genetic tools. nih.gov

Pathway Optimization: Once a pathway is established in a heterologous host, metabolic engineering strategies can be applied to optimize yields. This includes overexpressing rate-limiting enzymes, knocking out competing metabolic pathways to increase precursor supply, and fine-tuning gene expression levels. nih.govmpg.deresearchgate.net For instance, engineering precursor pathways, such as the shikimate pathway which produces chorismate, a key precursor for many naphthoquinones, is a critical step. nih.gov

Enzymatic Biotransformation: Microbial chassis cells possess catalytic enzymes that can modify the core naphthoquinone structure, potentially leading to the biosynthesis of novel derivatives that are difficult to achieve through traditional chemical synthesis. nih.gov

Prospects for Multi-Targeted Approaches in Naphthoquinone-Based Chemical Biology Research

The complexity of diseases like cancer and chronic inflammation often necessitates therapeutic strategies that can modulate multiple biological targets simultaneously. The inherent reactivity and structural features of the naphthoquinone scaffold make it an excellent starting point for developing multi-targeted agents. mdpi.com

Future prospects in this domain include:

Rational Design of Polypharmacology: By understanding the structure-activity relationships for different biological targets, derivatives of 5-Hydroxy-8-methoxynaphthalene-1,4-dione can be rationally designed to interact with multiple desired targets while avoiding others associated with toxicity. For example, designing a compound that inhibits both an inflammatory kinase and an enzyme involved in cancer cell proliferation could be a powerful dual-action therapeutic strategy. nih.gov

Investigating Interconnected Pathways: Research should focus on diseases where multiple pathways are dysregulated. For example, the interplay between cancer cells and platelets is crucial for metastasis and thrombosis. nih.gov A naphthoquinone derivative that can inhibit both platelet aggregation (e.g., via PDI inhibition) and cancer cell proliferation would represent a novel therapeutic approach to interrupt this pathological interaction. acs.orgresearchgate.net

Hybrid Molecules as Multi-Target Agents: As mentioned in section 7.1, creating hybrid molecules is a direct strategy for achieving multi-targeting. mdpi.commdpi.com By linking the 5-Hydroxy-8-methoxynaphthalene-1,4-dione core to another bioactive molecule, one can create a single chemical entity capable of hitting two distinct, disease-relevant targets.

Q & A

Q. Table 1: Example Reaction Conditions for Methoxy-Substituted Naphthoquinones

| Quinone Precursor | Dienophile | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sulfinylquinone | Isoprene | None | 72 | 98 |

| Methoxyquinone | 1,3-Butadiene | TiCl₄ | 85 | 99 |

Basic: How should researchers characterize the structural and electronic properties of this compound?

Characterization requires a multi-technique approach:

- NMR Spectroscopy : H and C NMR (e.g., in CDCl₃ or DMSO-d₆) identify substituent positions and hydrogen bonding. Methoxy groups typically show singlet peaks at δ 3.8–4.0 ppm .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions. For example, a 1,4-dione derivative exhibited a planar naphthoquinone core with C=O bond lengths of 1.21 Å .

- UV-Vis Spectroscopy : Absorbance maxima near 250–300 nm indicate π→π* transitions, while quinone carbonyls show bands at 400–450 nm .

Basic: What safety protocols are critical when handling 5-Hydroxy-8-methoxynaphthalene-1,4-dione in the lab?

Based on structurally similar naphthoquinones:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Methoxy derivatives may cause skin/eye irritation (Category 2A hazards) .

- Ventilation : Use fume hoods to mitigate inhalation risks (acute toxicity Category 4) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do substituent positions (e.g., 5-hydroxy vs. 8-methoxy) influence the compound’s redox behavior and bioactivity?

Substituents alter electron density and steric effects:

- Electron-Withdrawing Groups (e.g., -OH) : Increase quinone electrophilicity, enhancing redox cycling and pro-oxidant activity.

- Electron-Donating Groups (e.g., -OCH₃) : Stabilize semiquinone radicals, affecting antioxidant/pro-oxidant balance .

Example : 6-Methyl-1,4-naphthoquinone showed 3-fold higher cytotoxicity than unsubstituted analogs due to enhanced membrane permeability .

Q. Table 2: Substituent Effects on Redox Potential

| Substituent | Position | Redox Potential (mV vs. Ag/AgCl) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| -OH | 5 | −320 | 12.5 (Anticancer) |

| -OCH₃ | 8 | −290 | 18.9 (Anticancer) |

Advanced: How can researchers resolve contradictions in toxicity data across in vitro and in vivo studies?

Discrepancies often arise from metabolic differences or assay conditions:

- Metabolic Activation : Hepatic S9 fractions or microsomal preparations can simulate in vivo metabolism .

- Dose-Response Modeling : Use Hill slopes to compare potency thresholds. For example, oral LD₅₀ values for naphthalene derivatives vary by 10-fold between rodents and primates .

- Factorial Design : Test interactions between variables (e.g., pH, temperature) to identify confounding factors .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

A hybrid approach is recommended:

Fragment-Based Screening : Synthesize analogs with systematic substitutions (e.g., -OH, -OCH₃, -CH₃) at positions 5, 6, and 8 .

Multivariate Analysis : Apply principal component analysis (PCA) to correlate electronic parameters (Hammett σ) with bioactivity .

High-Throughput Assays : Use 96-well plates to screen antioxidant (DPPH assay) and cytotoxic (MTT assay) properties in parallel .

Advanced: How can reaction scalability be improved without compromising stereochemical integrity?

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic Diels-Alder reactions .

- Membrane Technologies : Purify intermediates via nanofiltration (MWCO 500 Da) to remove byproducts .

- Process Simulation : Optimize parameters (e.g., residence time, pressure) using Aspen Plus® models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.